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Compound of Interest

Compound Name: Histone H1-derived Peptide

Cat. No.: B13922105 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the diverse world of histone

H1 variants. It delves into their specific functions, the intricate signaling pathways they

participate in, and the post-translational modifications that govern their activity. Quantitative

data is presented for comparative analysis, and detailed experimental protocols are provided

for key methodologies in the field.

Introduction to Histone H1
The linker histone H1 is a fundamental component of eukaryotic chromatin, distinct from the

core histones (H2A, H2B, H3, and H4) that form the nucleosome core.[1][2] H1 binds to the

linker DNA that connects adjacent nucleosomes and to the DNA entry/exit sites of the

nucleosome core particle.[3][4] This interaction is crucial for the stabilization of higher-order

chromatin structures, often visualized as the 30-nm fiber, thereby playing a significant role in

chromatin compaction and overall genome organization.[2][3]

Metazoan H1 proteins share a characteristic three-domain structure: a short, flexible N-terminal

domain (NTD), a highly conserved central globular domain (GD) with a winged-helix motif, and

a long, basic, and intrinsically disordered C-terminal domain (CTD).[3][5] The GD is primarily

responsible for binding to the nucleosomal DNA, while the positively charged CTD is thought to

neutralize the negative charge of linker DNA and engage in protein-protein interactions,

facilitating chromatin condensation.[4][5][6]
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A key feature of the H1 family is its heterogeneity. In mammals, including humans, up to 11

distinct H1 variants (or subtypes) are encoded by non-allelic genes.[2][7] These variants were

once considered functionally redundant, but mounting evidence points to their distinct roles in

various cellular processes, challenging the view of H1 as a simple structural protein.[8][9] This

diversity, coupled with a complex array of post-translational modifications (PTMs), adds a

significant layer of regulatory potential to chromatin dynamics.[5][10]

The Repertoire of Human Histone H1 Variants
The 11 human H1 variants are broadly classified into two main groups: somatic variants and

germline-specific variants. The seven somatic variants are further subdivided based on their

expression pattern relative to the cell cycle.

Replication-Dependent Variants: H1.1, H1.2, H1.3, H1.4, and H1.5 are primarily expressed

during the S phase of the cell cycle, in coordination with DNA replication and core histone

synthesis.[6][7] Their genes are intronless and located in a cluster on chromosome 6.[2][11]

Replication-Independent Variants: H1.0 and H1X are expressed throughout the cell cycle.

[12][13] Their genes are located individually and contain introns.[11] H1.0 is often referred to

as a "replacement variant" as it accumulates in terminally differentiated, non-dividing cells.

[14]

Germline-Specific Variants: Four variants—(TS) H1.6/H1t, (TS) H1.7/H1T2, (OO) H1.8/H1oo,

and (TS) H1.9/HILS1—are restricted to testis (TS) or oocytes (OO), where they play

specialized roles in gametogenesis.[2][7][15]

Table 1: Human Histone H1 Variants and Their Key
Characteristics
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Unified
Nomenclature

Common
Name(s)

Gene Symbol
Expression
Pattern

Key Features
& Functions

Somatic Variants

H1.1 H1a HIST1H1A
Replication-

Dependent

Restricted to

certain tissues

like thymus and

spleen; enriched

at CpG islands.

[8][14]

H1.2 H1c HIST1H1C
Replication-

Dependent

Ubiquitously

expressed;

involved in p53-

dependent DNA

damage

response.[5][15]

Can translocate

to the cytoplasm

to induce

apoptosis.[6]

H1.3 H1d HIST1H1D
Replication-

Dependent

Ubiquitously

expressed; levels

are often

elevated in

pluripotent cells.

[11]

H1.4 H1e HIST1H1E Replication-

Dependent

Ubiquitously

expressed; one

of the most

abundant

variants in many

cell types.[12]

Subject to

extensive and

hierarchical
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phosphorylation.

[16]

H1.5 H1b HIST1H1B
Replication-

Dependent

Ubiquitously

expressed;

enriched at the

nuclear

periphery.[17]

Often abundant

in somatic cells.

[12]

H1.0 H1° H1F0
Replication-

Independent

Accumulates in

terminally

differentiated

cells; associated

with

transcriptional

repression.[11]

[14]

H1.10 H1X H1FX
Replication-

Independent

Divergent

sequence;

enriched in the

nucleolus and at

active chromatin

regions.[8][15]

[17]

Germline-

Specific Variants

H1.6 H1t HIST1H1T
Replication-

Dependent

Testis-specific;

expressed in

pachytene

spermatocytes

during meiosis.

[2][14]
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H1.7 H1T2 H1FNT
Replication-

Independent

Testis-specific;

expressed in

spermatids.[2]

H1.8 H1oo H1FOO
Replication-

Independent

Oocyte-specific.

[2]

H1.9 HILS1 HILS1
Replication-

Independent

Testis-specific;

expressed in

spermatids.[2]

Functional Specificity and Redundancy of H1
Variants
While all H1 variants can compact chromatin to some degree, they are not functionally

interchangeable. A model has emerged where variants have both common (redundant) and

specific roles.[7] Their distinct functions arise from differences in expression patterns, sub-

nuclear localization, chromatin binding affinities, and interactions with other proteins.[2][7][8]

Chromatin Compaction and Dynamics
Different H1 subtypes exhibit varying abilities to condense chromatin.[14] For instance, H1x,

despite having a lower affinity for chromatin, shows a great ability to compact it.[8] The C-

terminal domain is a major determinant of these properties.[6][14] The dynamic exchange of H1

on and off chromatin is a key regulatory feature, influenced by PTMs and cytoplasmic factors.

[4] Phosphorylation during interphase, for example, can decrease H1's affinity for chromatin,

potentially promoting a more open, transcriptionally active state.[4]

Transcriptional Regulation
Linker histones are generally considered transcriptional repressors due to their role in

chromatin compaction. However, the reality is more nuanced. H1 variants can act as both

positive and negative regulators of transcription depending on the specific variant, gene

context, and cellular state.[4]

Repression: H1.5 binding correlates with the depletion of RNA Polymerase II and gene

repression in differentiated cells.[18]
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Activation: H1.10 (H1X) is enriched in active chromatin regions in human breast cancer cells.

[15] Phosphorylated H1 is preferentially associated with genes during active transcription.

[19]

Role in Development and Differentiation
The composition of H1 variants changes dramatically during cellular differentiation and

development, suggesting specific roles in these processes.[2] Pluripotent stem cells (ES and

iPS cells) typically have lower levels of H1.0 and higher, more diverse levels of replication-

dependent variants like H1.1, H1.3, and H1.5 compared to differentiated somatic cells.[11] As

cells differentiate, H1.0 expression is induced and becomes a major variant, contributing to the

establishment of stable, terminally differentiated chromatin states.[11]

Involvement in DNA Damage Response (DDR)
Histone H1 variants are actively involved in the cellular response to DNA damage.

Phosphorylation: Upon DNA damage, H1.2 is phosphorylated on Threonine 145

(H1.2T145p), a modification associated with the p53-dependent DNA damage response.[5]

Ubiquitylation: In response to double-strand breaks (DSBs), H1 is polyubiquitylated by the

E3 ligase RNF8. This modification serves as a binding platform for another E3 ligase,

RNF168, which is crucial for recruiting downstream DNA repair factors to the damage site.

[15]

Role in Disease and as a Therapeutic Target
Alterations in the expression and function of H1 variants are linked to various diseases,

particularly cancer.

Cancer: Changes in the H1 complement are observed in many cancers.[20] For example,

loss-of-function mutations in H1 genes can drive B-cell lymphoma development by disrupting

3D chromatin architecture.[21] Cytosolic H1.2 can induce apoptosis through a Bak-mediated

mitochondrial pathway, a process observed in chronic lymphocytic leukemia cells after

therapy.[6]
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Drug Development: The role of H1 in chromatin regulation and disease makes it an attractive

target for therapeutic intervention. Modulators of H1 activity or its modifying enzymes could

be used in cancer therapy to alter aberrant gene expression.[22] A novel cancer therapy

approach involves the protease ELANE, which cleaves the CD95 death receptor, whose

death domain then interacts with elevated levels of histone H1 in malignant cells to trigger

apoptosis.[23]

Post-Translational Modifications (PTMs) of H1
Variants
H1 variants are subject to a wide array of PTMs, including phosphorylation, methylation,

acetylation, ubiquitylation, and citrullination, which fine-tune their functions.[4][5][10]

Phosphorylation: This is the best-characterized H1 PTM. It is primarily associated with

mitotic chromosome condensation but also plays roles in interphase, such as in transcription

and DNA damage response.[4][5][10] For example, phosphorylation of H1.4 at Ser27 by

Aurora B kinase is one such modification.[6]

Acetylation: H1 acetylation, often occurring at lysine residues involved in DNA binding, is

thought to weaken the H1-DNA interaction, potentially leading to chromatin decondensation

and transcriptional activation.[3]

Methylation: H1 methylation is less common than phosphorylation and is generally

associated with transcriptional repression.[10]

Ubiquitylation: As mentioned, H1 ubiquitylation is critical for the DNA damage response.[15]

Table 2: Selected Post-Translational Modifications on
Human H1 Variants
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H1 Variant Modification Site
Modifying Enzyme
(if known)

Associated
Function/Process

H1.2 Thr145ph CDK
p53-dependent DNA

damage response.[5]

H1.2 N-terminal Acetylation -
Constitutive

modification.[16]

H1.4 Ser27ph Aurora B Kinase Mitosis.[6]

H1.4 Thr146ph -
Mitotic chromatin

condensation.[6]

H1.4 Lys33ac GCN5 Cell differentiation.[5]

H1.4

Ser172ph, Ser187ph,

Thr18ph, Thr146ph,

Thr154ph

-

Hierarchical

phosphorylation

during mitosis.[16]

Multiple K-Ubiquitylation RNF8
DNA double-strand

break repair.[15]

Quantitative Analysis of H1 Variants
Understanding the precise stoichiometry of H1 variants is crucial for elucidating their function.

Mass spectrometry-based proteomics, particularly methods like Parallel Reaction Monitoring

(PRM), has enabled the accurate quantification of H1 subtypes in various biological samples.

[12]

Table 3: Relative Abundance of Somatic H1 Variants in
Human Cell Lines
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H1 Variant
T47D (Breast
Cancer)

K562 (Leukemia)
HeLa (Cervical
Cancer)

H1.0 Present Not Quantified Low

H1.1 Not Quantified Not Quantified Not Quantified

H1.2 Present ~35% Present

H1.3 Present Present Present

H1.4 Present ~25% High

H1.5
~40% (Most

abundant)
Present High

H1X Present Present Present

Data synthesized from

multiple sources,

percentages are

approximate and

reflect relative

abundance within the

H1 complement.[12]

[13]

Table 4: Binding Affinities of H1 Variants to
Mononucleosomes
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H1 Variant Binding Affinity (Kd, nM)

H1.0 ~25

H1.1 ~80

H1.2 ~30

H1.3 ~40

H1.4 ~20

H1.5 ~25

Data obtained via Biolayer Interferometry (BLI)

with reconstituted mononucleosomes. Lower Kd

indicates higher affinity. Data from

reference[24].

Key Signaling Pathways and Workflows
Visualizing the complex interactions and processes involving H1 variants is essential for a clear

understanding of their molecular functions.

Experimental Workflow for H1 Variant Characterization
The study of H1 variants often follows a multi-step process from recombinant protein

production to functional characterization in vitro and in vivo.
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Protein Production & Purification

In Vitro Functional Assays

In Vivo / Cellular Analysis

Cloning into
Expression Vector

Recombinant Protein
Expression (E. coli)

Functional Analysis
(Knockdown/KO, Overexpression)

Affinity & Ion-Exchange
Chromatography

Binding Affinity Assay
(e.g., BLI)

Chromatin Compaction
Assay (e.g., MgCl2 precip.)

ATP-Dependent
Remodeling Assay

Genomic Localization
(ChIP-seq, CUT&RUN)

Live-Cell Dynamics
(FRAP)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13922105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DNA Damage
(e.g., Double-Strand Break)

ATM/ATR Kinases
(Activated)

p53 Stabilization
& Activation

CDK Activation

Cell Cycle Arrest,
Apoptosis, or DNA Repair

Phosphorylated H1.2
(H1.2-T145p)

 phosphorylates

Histone H1.2
(on chromatin)

 contributes to

 

Cellular Stress /
Therapeutic Drug

Cytosolic H1.2

 triggers translocation

Nuclear H1.2

Bak

 interacts with

Mitochondrion

Cytochrome c
Release

 oligomerizes on

Apoptosis
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Elevated Histone H1
(in Cancer Cell Nucleus)
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DNA Damage,
Mitochondrial Dysfunction

 triggers

Apoptosis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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